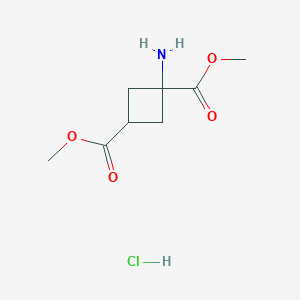

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Description

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a cyclobutane-derived compound featuring a strained four-membered ring with two methyl ester groups and an amine substituent at the 1-position. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The cyclobutane ring introduces significant steric strain, which can influence reactivity and conformational stability compared to larger or unstrained ring systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRVWCZPRPGIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with an appropriate amine, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound featuring a cyclobutane ring with two carboxylate groups and an amino group, with the hydrochloride form enhancing its water solubility, making it suitable for applications in research and pharmaceuticals. Research indicates that this compound exhibits significant biological activity and interacts with various receptors in the central nervous system, particularly glutamate receptors. These interactions may lead to alterations in synaptic plasticity and neuronal survival under stress conditions.

Scientific Research Applications

This compound is utilized in various chemical and biological applications because of its structural properties and potential reactivity. It is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems. Specifically, it may influence glutamate receptors, which are crucial for synaptic transmission and plasticity. Preliminary studies suggest it could have applications in treating neurodegenerative diseases due to its protective properties against neuronal damage.

Interaction Studies

Studies primarily focus on its effects on neurological pathways and potential interactions with neurotransmitter receptors. Research has shown that similar compounds can modulate glutamate receptors, which are crucial in synaptic transmission and plasticity, and understanding these interactions could pave the way for therapeutic applications in neurodegenerative diseases.

Versatility in Synthetic Organic Chemistry

The chemical behavior of this compound can be explored through various reactions:

- Esterification to form esters

- Amidation to create amides

- Salt formation to enhance solubility

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Potential Therapeutic Agent

The unique cyclobutane structure combined with dual carboxylate functionalities distinguishes this compound from other similar compounds. Its specific interactions within biological systems further enhance its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclobutane, cyclopentane, bicyclic, and adamantane derivatives. Key differences in ring size, substituents, and functional groups are highlighted (Table 1).

Table 1: Structural and Functional Comparison of 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate Hydrochloride and Analogues

| Compound Name | Core Structure | Substituents/Functional Groups | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate HCl | Cyclobutane | 1-amino, 1,3-methyl esters, HCl salt | High ring strain, potential synthetic intermediate | [6], [9] |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | Cyclopentane | 1-methylamino, methyl ester, HCl salt | Reduced strain, higher thermal stability | [6] |

| 1,3-Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | Bicyclo[1.1.1]pentane | 1,3-methyl esters | Rigid scaffold, steric hindrance | [9] |

| Dimethyl adamantane-1,3-dicarboxylate | Adamantane | 1,3-methyl esters | High thermal stability, material science | [13] |

| Dimethyl 1-(methyl)thiopyrano[2,3-b]indole-2,3-dicarboxylate HCl | Thiopyranoindole | Sulfur-containing heterocycle, HCl salt | Aromaticity, electronic diversity | [2] |

| Dimethyl acetone-1,3-dicarboxylate | Linear acetone | 1,3-methyl esters | Flexible backbone, versatile synthesis | [12] |

Structural and Reactivity Differences

- Ring Strain vs. Stability: The cyclobutane core in the target compound imposes greater strain compared to cyclopentane (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate HCl), leading to higher reactivity in ring-opening or functionalization reactions .

- Steric Effects : Bicyclo[1.1.1]pentane derivatives (e.g., 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate) exhibit extreme rigidity and steric hindrance, limiting accessibility for nucleophilic attack compared to the more flexible cyclobutane system .

- Electronic Properties: The thiopyranoindole derivative () incorporates sulfur and aromaticity, enabling unique electronic interactions absent in the cyclobutane compound .

- Solubility and Salt Forms : Hydrochloride salts (e.g., target compound and analogs) improve aqueous solubility, critical for biological applications, whereas adamantane derivatives () are typically lipophilic .

Research Findings and Limitations

- Synthetic Challenges : Cyclobutane derivatives often require specialized conditions (e.g., photocyclization) due to ring strain, whereas cyclopentane systems are more accessible via traditional methods .

- Biological Activity: Amino-substituted cyclobutanes (e.g., target compound) may exhibit enhanced binding to enzymes compared to adamantane derivatives, though specific pharmacological data are lacking .

- Thermal Stability : Adamantane and bicyclic compounds () outperform cyclobutane derivatives in thermal resilience, limiting the latter’s use in high-temperature applications .

Biological Activity

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a cyclic compound characterized by its unique structure and diverse biological activities. Its molecular formula is with a molecular weight of approximately 223.654 g/mol. This compound has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with two carboxylate groups and an amino group. This configuration contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.654 g/mol |

| CAS Number | 2230798-75-9 |

Research indicates that compounds similar to this compound can modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation may have implications for therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Interaction Studies

Studies have focused on the interactions of this compound with various neurotransmitter receptors:

- Glutamate Receptors : It has been suggested that this compound may act as a modulator of NMDA receptors, which are involved in excitatory neurotransmission.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against excitotoxicity, a process often implicated in neurodegeneration.

Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Modulation : A study demonstrated that similar compounds could enhance synaptic plasticity through glutamate receptor modulation, suggesting possible applications in enhancing cognitive function .

- Antitumor Properties : Some derivatives of aminocyclobutane compounds have shown low toxicity and potential antitumor properties in vitro, indicating a broader range of biological activity .

- Case Study : In an experimental model involving neurodegeneration, administration of this compound resulted in improved cognitive outcomes compared to controls, highlighting its potential therapeutic role .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Amino Acid | Exhibits low toxicity; potential antitumor properties |

| trans-1-Aminocyclobutane-1,3-dicarboxylic acid | Dicarboxylic Acid | Known for selective NMDA receptor antagonism |

| 2-(3-Methoxyphenyl)-aminocyclobutane-1-carboxylic acid | Aromatic Derivative | Inhibits aminooxidases in rat liver mitochondria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.